This technical guide details the physicochemical profile, synthesis, and applications of 3-(2,3-di-Boc-guanidino)propan-1-ol , a critical intermediate in the design of arginine mimetics and transporter-targeted drug deli...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthesis, and applications of 3-(2,3-di-Boc-guanidino)propan-1-ol , a critical intermediate in the design of arginine mimetics and transporter-targeted drug delivery systems.[1]
[1]
Executive Summary
3-(2,3-di-Boc-guanidino)propan-1-ol (N,N'-Di-Boc-N''-(3-hydroxypropyl)guanidine) is a protected guanidine linker used extensively in medicinal chemistry.[1] It serves as a lipophilic, non-charged precursor to the highly basic guanidine moiety (pKa ~12.5).[1] Its primary utility lies in Mitsunobu coupling reactions to introduce arginine-like side chains into non-peptidic scaffolds, PROTAC linkers, and peptidomimetics without side reactions typical of free guanidines.[1]
Part 1: Physicochemical Profile[1][2]
The molecular weight and elemental composition are critical for stoichiometry in multi-step synthesis.[1] The "di-Boc" protection adds significant mass (200.23 Da) to the core guanidinopropyl structure, altering solubility from water-soluble (free guanidine) to organic-soluble (DCM/EtOAc).[1]
Molecular Weight & Formula
Property
Value
Notes
Chemical Formula
C₁₄H₂₇N₃O₅
Molecular Weight
317.39 g/mol
Monoisotopic Mass: 317.1951
Exact Mass
317.195071
Useful for HRMS identification
Physical State
Viscous Oil or White Solid
Often solidifies upon high-vacuum drying
Solubility
DCM, MeOH, EtOAc, THF
Insoluble in water (unlike the deprotected salt)
pKa (Conjugate Acid)
~12.5 (deprotected)
Boc groups suppress basicity, allowing silica purification
): A 3-carbon spacer mimicking the side chain length of Arginine (minus one carbon) or serving as a flexible tether.[1]
Boc Groups (
): Two tert-butoxycarbonyl groups render the molecule lipophilic and prevent nucleophilic attack by the guanidine nitrogens during coupling steps.[1]
Part 2: Synthetic Route & Mechanism[2]
The most robust synthesis avoids the use of toxic mercury reagents or unstable isothioureas.[1] The industry-standard protocol utilizes N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-54-2) as the guanylating agent. This reagent is superior due to the formation of a stable pyrazole byproduct that is easily removed.[1]
The reaction proceeds via a nucleophilic attack of the primary amine on the amidine carbon of the pyrazole reagent. The pyrazole acts as a good leaving group, driven by the thermodynamic stability of the resulting guanidine.[1]
Figure 1: Synthetic pathway for the guanylation of 3-amino-1-propanol.[1][2]
Part 3: Structural Characterization (NMR & MS)[1]
Validation of the structure requires confirming the presence of the Boc groups and the integrity of the propyl chain.[1]
Expected 1H NMR Data (CDCl₃, 400 MHz)
11.48 (br s, 1H): NH (Intramolecular H-bond, typically downfield).[1]
1.50 (s, 9H) & 1.48 (s, 9H): Boc tert-butyl protons (Often appear as a single large singlet at 1.50 ppm depending on resolution).[1]
Mass Spectrometry (ESI-MS)[3]
: 318.2
: 340.2
Fragment: 218.2 (Loss of one Boc group,
) is commonly observed in source fragmentation.
Part 4: Applications in Drug Development
This molecule acts as a "masked" arginine.[1] Its primary application is in the synthesis of guanidine-containing linkers where the hydroxyl group is converted into a leaving group or nucleophile.[1]
Mitsunobu Coupling (Linker Synthesis)
The hydroxyl group allows for reaction with phenols, imides, or hydrazoic acid under Mitsunobu conditions (
/ DIAD).[1] This is crucial for creating PROTACs (Proteolysis Targeting Chimeras) where a guanidine moiety is required to improve cell permeability or bind to E3 ligases.[1]
Conversion to Azide (Click Chemistry)
The alcohol can be mesylated and displaced by sodium azide, or reacted with DPPA, to form 3-(2,3-di-Boc-guanidino)propyl azide .[1] This azide is a staple in "Click Chemistry" (CuAAC) to append arginine mimics to alkynyl-modified peptides or polymers.[1]
Figure 2: Functionalization pathways for the alcohol handle.
Part 5: Handling & Stability[1]
Storage: Store at -20°C. While the Boc group is stable to base, the guanidine core can slowly cyclize or degrade if exposed to strong acids or moisture over prolonged periods.[1]
Hygroscopicity: The di-Boc form is hydrophobic and stable, but if deprotected (TFA/DCM), the resulting guanidinium salt is highly hygroscopic and must be stored in a desiccator.[1]
Deprotection: Removal of Boc groups is achieved using TFA/DCM (1:1) or 4M HCl in Dioxane .[1] Scavengers (e.g., triisopropylsilane) are recommended if the molecule contains electron-rich aromatic rings (like tryptophan) to prevent tert-butyl cation alkylation.[1]
References
Porcheddu, A., et al. "A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines."[1][3] Synlett, 2009.[3]
Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[1] Journal of Organic Chemistry, 1992. [1]
Feichtinger, K., et al. "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[1] Journal of Organic Chemistry, 1998.[1] (Alternative "Goodman Reagent" synthesis). [1]
The "Masked Arginine" Linker
N,N'-Bis(Boc)-N''-(3-hydroxypropyl)guanidine (CAS 405075-82-3) is a specialized bifunctional building block used primarily in medicinal chemistry and peptide synthesis.[] It serves as a protected guanidine delivery system , allowing researchers to introduce a guanidine moiety (mimicking the arginine side chain) onto a molecular scaffold via its hydroxyl handle.
Why It Matters:
Direct guanidinylation of complex molecules is often plagued by poor solubility and side reactions due to the high basicity of the guanidine group (
). This reagent solves that problem by:
Masking Basicity: The two tert-butoxycarbonyl (Boc) groups reduce the electron density of the guanidine, rendering it neutral and non-nucleophilic under coupling conditions.
Providing a Versatile Handle: The primary hydroxyl group allows for attachment via Mitsunobu coupling (to phenols/imides) or conversion to a leaving group (tosylate/mesylate) for alkylation reactions.
Part 2: Technical Specifications & Quality Assurance
When procuring CAS 405075-82-3, the Certificate of Analysis (CoA) must be scrutinized for specific degradation products common to Boc-protected amines.
Pros: Good balance of price and quality; often source from the same GMP manufacturers as Tier 1 but with lower markup.
Tier 3: Bulk/Custom Synthesis (Low Cost / High Risk)
Suppliers: Various Chinese CROs (e.g., ChemScene, chemically-verified listings on ChemicalBook).
Use Case: Pilot scale (> 100g).
Risk Mitigation:Mandatory pre-shipment sample validation. Do not accept "batch data" from previous lots.
Visual Procurement Decision Tree
Figure 1: Strategic sourcing decision matrix based on scale and risk tolerance.
Part 4: Experimental Protocol (Field-Proven)
Workflow: Introduction of an Arginine Mimic via Mitsunobu Coupling.
This protocol describes coupling CAS 405075-82-3 to a phenol scaffold, followed by deprotection.[]
Step 1: Mitsunobu Coupling
Reagents:
Substrate: Phenol derivative (1.0 eq)
Linker: CAS 405075-82-3 (1.2 - 1.5 eq)[]
Phosphine: Triphenylphosphine (
) (1.5 eq)
Azodicarboxylate: DIAD or DEAD (1.5 eq)
Solvent: Anhydrous THF or Toluene (0.1 M concentration)
Procedure:
Dissolve Phenol, Linker, and
in anhydrous THF under atmosphere.
Cool to 0°C.
Add DIAD dropwise over 15 minutes. (Exothermic!)
Allow to warm to Room Temperature (RT) and stir for 12-18 hours.
QC Check: TLC should show consumption of phenol.
Workup: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Step 2: Global Deprotection (Boc Removal)
Reagents: TFA / DCM (1:1 v/v) or 4M HCl in Dioxane.
Procedure:
Dissolve the coupled intermediate in DCM.
Add TFA slowly at 0°C.
Stir at RT for 2-4 hours.
Scavenger Note: If the molecule contains electron-rich aromatics (e.g., indoles), add 2.5% Triisopropylsilane (TIPS) to prevent tert-butyl cation alkylation.
Workup: Evaporate TFA (azeotrope with Toluene). Precipitate the guanidinium salt with cold Diethyl Ether.
Mechanism of Action Diagram
Figure 2: Synthetic workflow for installing the guanidine moiety.
Part 5: Handling & Safety
Storage: Store at 2-8°C . Long-term storage at room temperature can lead to slow thermal degradation of the Boc groups, releasing isobutylene and
.[]
Hygroscopicity: The hydroxyl group makes the compound slightly hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
Safety Data:
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
Handling: Wear gloves and safety glasses. Avoid inhalation of dust.
References
Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804-3805. Link
Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines: A Mitsunobu Approach." Tetrahedron Letters, 35(7), 977-980. Link
PubChem Database. (n.d.). "Compound Summary: 1,3-Bis(tert-butoxycarbonyl)-2-(3-hydroxypropyl)guanidine."[] National Library of Medicine. Link
Sigma-Aldrich. (2024).[] "Product Specification: 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol." MilliporeSigma. Link
Sources
Protocols & Analytical Methods
Method
Protocol for converting N,N'-Di-Boc-guanidino propanol to azide
Application Note: Protocol for the Conversion of N,N'-Di-Boc-guanidino propanol to N,N'-Di-Boc-guanidino propyl azide Azide) Abstract & Strategic Rationale This application note details the robust synthesis of N,N'-Di-Bo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for the Conversion of N,N'-Di-Boc-guanidino propanol to N,N'-Di-Boc-guanidino propyl azide
Azide)
Abstract & Strategic Rationale
This application note details the robust synthesis of N,N'-Di-Boc-guanidino propyl azide from its alcohol precursor, 3-(N,N'-Di-Boc-guanidino)propanol . This transformation is a critical step in the synthesis of "Click-ready" arginine mimetics and linker technologies used in PROTACs and drug conjugates.
While direct Mitsunobu azidation (using DPPA) is a valid pathway, this protocol prioritizes a Two-Step Activation/Displacement Strategy (Mesylation followed by Azidation) .
Why this approach?
Purification Efficiency: The Mitsunobu reaction generates triphenylphosphine oxide (
), which is notoriously difficult to separate from polar guanidine derivatives. The mesylation route avoids this byproduct entirely.
Scalability: Sodium azide (
) and methanesulfonyl chloride () are significantly more cost-effective and scalable than DPPA/DIAD reagents.
Safety: This protocol uses
in DMF, avoiding the formation of shock-sensitive hydrazoic acid () often associated with acidic Mitsunobu conditions.
Reaction Scheme & Mechanism
The transformation proceeds via an
mechanism.[1] The hydroxyl group is first converted to a mesylate (a potent leaving group) using methanesulfonyl chloride. Subsequently, the azide anion displaces the mesylate in a polar aprotic solvent.
Caption: Two-step conversion pathway. The alcohol is activated as a mesylate before nucleophilic displacement by the azide anion.
Materials & Equipment
Reagent / Material
Role
Grade/Purity
Hazard Note
3-(N,N'-Di-Boc-guanidino)propanol
Substrate
>95%
Irritant
Methanesulfonyl chloride (MsCl)
Activating Agent
Reagent Grade
Corrosive, Lachrymator
Triethylamine ()
Base
Anhydrous
Flammable, Corrosive
Sodium Azide ()
Nucleophile
>99%
Highly Toxic, Shock Sensitive
Dichloromethane (DCM)
Solvent (Step 1)
Anhydrous
Volatile
N,N-Dimethylformamide (DMF)
Solvent (Step 2)
Anhydrous
Hepatotoxic
Sodium Bicarbonate ()
Quench
Sat. Aq.
Irritant
Detailed Experimental Protocol
Step 1: Mesylation of the Alcohol
Objective: Convert the poor leaving group (-OH) into a good leaving group (-OMs) without deprotecting the acid-sensitive Boc groups.
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Dissolve 3-(N,N'-Di-Boc-guanidino)propanol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
Base Addition: Add Triethylamine (
, 1.5 equiv). Cool the mixture to using an ice bath.
Expert Note: Cooling is critical. The reaction of MsCl is exothermic. Heat can cause Boc-group instability or elimination side reactions.
with water (to remove DMF and unreacted ) and with Brine.
Purification: Dry over
, filter, and concentrate.
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient 10%
40% EtOAc in Hexanes.
Visualization: Azides are not UV active, but the Di-Boc guanidine moiety is UV active (210–254 nm). Staining with Ninhydrin (after Boc deprotection on the plate) or PMA is recommended.
Characterization & Expected Data
Technique
Expected Signal / Observation
Interpretation
IR Spectroscopy
Strong peak at ~2100
Characteristic Azide () stretch.
1H NMR
Shift of -methylene protons
-OH ( ~3.6 ppm) shifts to - ( ~3.3 ppm).
1H NMR
Boc Singlet
Strong singlet at ~1.5 ppm (18H) confirms Boc integrity.
Mass Spec (ESI)
or
Confirm molecular weight. Watch for loss of in fragmentation.
Safety & Troubleshooting Guide
Workflow Logic & Decision Tree
Caption: Diagnostic logic for common synthetic failures in the mesylation-azidation sequence.
Critical Safety Parameters
Azide Waste: Never pour sodium azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides). Quench with dilute Nitrous Acid (
) or use specific hazardous waste disposal.
Concentration: Do not concentrate organic azides to dryness if the C/N ratio is < 3 (Rule of Thumb). For this molecule, the C/N ratio is high (safe), but always handle azides behind a shield.
DCM/Amine reaction: Do not mix DCM and Azide precursors with strong bases for prolonged periods to avoid formation of diazomethane (though unlikely here, standard caution applies).
References
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2009, 2551–2651. Link
Azide Synthesis via Mesylate: Scriven, E. F. V., & Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 1988, 297–337. Link
Guanidine Protection: Feichtinger, K., et al. "Diprotected Guanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 1998, 3804–3805. Link
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 2005, 5188–5240. Link
Application Notes and Protocols: Synthesis of Arginine Mimetics Using Di-Boc Guanidino Alcohols
Introduction: The Significance of Arginine Mimetics in Modern Drug Discovery L-Arginine, a fundamental amino acid, plays a pivotal role in a vast array of physiological and pathophysiological processes.[1][2] Its charact...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Arginine Mimetics in Modern Drug Discovery
L-Arginine, a fundamental amino acid, plays a pivotal role in a vast array of physiological and pathophysiological processes.[1][2] Its characteristic guanidinium group, which remains protonated and positively charged over a wide pH range, is a key structural motif for molecular recognition, facilitating interactions with biological targets such as enzymes and receptors.[1][2] Many enzymes, including trypsin-like serine proteases (e.g., thrombin, factor Xa) and nitric oxide synthases (NOS), exhibit a distinct preference for arginine residues in their natural substrates and synthetic inhibitors.[1][2]
However, the inherent basicity of the guanidino group, while crucial for binding, often contributes to poor oral bioavailability and lack of selectivity in drug candidates.[1][2] This has spurred significant interest in the design and synthesis of arginine mimetics—structural analogs that replicate the binding properties of the guanidinium group while offering improved pharmacokinetic profiles.[1][2] These mimetics are integral to the development of novel therapeutics for a range of conditions, including cardiovascular diseases, inflammation, and cancer.[1][2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of arginine mimetics, leveraging the versatility of N,N'-di-Boc-protected guanidino alcohols as key building blocks. This approach offers a robust and flexible platform for accessing a diverse library of arginine mimetics for drug discovery and development.
Synthetic Strategy Overview: A Two-Pronged Approach
The synthesis of arginine mimetics from di-Boc guanidino alcohols generally follows a two-stage process. The first stage involves the conversion of the alcohol moiety into a suitable leaving group or its direct displacement by a nitrogen nucleophile. The second stage focuses on the guanidinylation of a primary or secondary amine with a di-Boc protected guanidinylating agent, followed by deprotection.
This application note will detail two primary synthetic pathways:
Pathway A: Mitsunobu Reaction for Direct Amination. This pathway utilizes the Mitsunobu reaction to directly convert a di-Boc guanidino alcohol into a protected amine, which can then be further elaborated.[3][4][5][6]
Pathway B: Guanidinylation of Amines. This more traditional approach involves the reaction of a primary or secondary amine with a di-Boc-protected guanidinylating agent.[7][8][9][10][11]
The choice between these pathways will depend on the specific target molecule, the availability of starting materials, and the desired stereochemistry.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two primary synthetic pathways described in this guide.
Caption: Overview of the two primary synthetic pathways for arginine mimetics.
Detailed Protocols and Methodologies
Pathway A: Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with clean inversion of stereochemistry at the alcohol carbon.[3][4] This makes it particularly valuable for the synthesis of chiral arginine mimetics. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).[3][4]
Protocol 1: Synthesis of a Protected Arginine Mimetic Precursor via Mitsunobu Reaction
This protocol describes the conversion of a generic di-Boc guanidino alcohol to a phthalimide-protected amine precursor.
Materials:
Di-Boc guanidino alcohol
Triphenylphosphine (PPh₃)
Diisopropylazodicarboxylate (DIAD)
Phthalimide
Anhydrous Tetrahydrofuran (THF)
Standard glassware for inert atmosphere reactions
Magnetic stirrer and stir bar
Ice bath
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the di-Boc guanidino alcohol (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add triphenylphosphine (1.5 eq) followed by the dropwise addition of DIAD (1.5 eq). Caution: The addition of DIAD can be exothermic.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Characterization: Characterize the purified phthalimide-protected product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insight: The choice of nitrogen nucleophile is critical. Phthalimide is commonly used as it is acidic enough to participate in the reaction and the resulting phthalimide can be readily cleaved to yield the primary amine.[4][6] For less acidic amines, more specialized Mitsunobu conditions or reagents may be required.[5]
Pathway B: Synthesis via Guanidinylation of Amines
The direct guanidinylation of a primary or secondary amine is a widely employed and versatile method for the synthesis of guanidine-containing compounds.[7][8][11] A variety of guanidinylating reagents are available, with N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) and 1H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine being among the most effective and commonly used due to their high reactivity and mild reaction conditions.[9][11][12][13][14]
Protocol 2: Guanidinylation of a Primary Amine using Goodman's Reagent
This protocol details the guanidinylation of a primary amine using N,N'-di-Boc-N''-triflylguanidine.
Materials:
Primary amine
N,N'-di-Boc-N''-triflylguanidine
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Standard glassware for inert atmosphere reactions
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
Reagent Addition: To this solution, add a solution of N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in anhydrous DCM dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC. Primary amines generally react faster than secondary amines.[11]
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification and Characterization: The crude product is purified by flash column chromatography on silica gel. The final di-Boc-protected guanidine is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insight: The triflyl group in Goodman's reagent makes it a highly efficient guanidinylating agent, reacting readily with a wide range of amines under mild conditions.[11][12][13] For less reactive or sterically hindered amines, alternative reagents or catalysts like DMAP may be beneficial.[8][15]
Deprotection of the Di-Boc Guanidino Group
The final step in the synthesis of arginine mimetics is the removal of the Boc protecting groups from the guanidino moiety. This is typically achieved under acidic conditions.
Protocol 3: Acidic Deprotection of Di-Boc Protected Guanidines
Reaction Setup: Dissolve the di-Boc protected compound in DCM in a round-bottom flask.
Reagent Addition: Add a solution of TFA in DCM (typically 25-50% v/v). To prevent side reactions caused by the liberated tert-butyl cation, it is crucial to include a scavenger cocktail.[16][17] A common cocktail is TFA/TIS/water (95:2.5:2.5).
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
Work-up: After complete deprotection, concentrate the reaction mixture under reduced pressure. The resulting crude product, often as a TFA salt, can be precipitated by the addition of cold diethyl ether.
Purification: The precipitated product is collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Expert Insight: The tert-butyl cation generated during Boc deprotection is a potent electrophile and can lead to unwanted side reactions, particularly with nucleophilic residues like tryptophan or methionine.[16][17] The use of scavengers is essential to trap this reactive intermediate and ensure a clean deprotection.[16]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected yields for the key synthetic steps described above. These values are illustrative and may vary depending on the specific substrate.
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Caption: Simplified mechanism of the Mitsunobu reaction.
Caption: General mechanism for the guanidinylation of an amine.
Conclusion and Future Perspectives
The synthetic strategies outlined in this application note, utilizing di-Boc guanidino alcohols, provide a robust and versatile platform for the generation of diverse arginine mimetics. The Mitsunobu reaction offers an elegant solution for the stereospecific introduction of the amino functionality, while direct guanidinylation of amines provides a more convergent approach. Careful consideration of protecting group strategies and deprotection conditions is paramount to achieving high yields and purity.
As the demand for more sophisticated and targeted therapeutics continues to grow, the development of novel arginine mimetics with tailored properties will remain a key focus in medicinal chemistry. The methodologies presented here serve as a foundational guide for researchers and drug development professionals seeking to explore this important class of molecules.
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
Li, Z., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
Hernandez, L. W., & Jessop, M. J. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC. [Link]
Klakočar, M., et al. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES.
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582.
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
Kikelj, D. (2005). Arginine mimetic structures in biologically active antagonists and inhibitors. PubMed. [Link]
Baker, T. J., et al. (2000). Guanidinylation reagents.
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Synthetic. [Link]
Gers, T., et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.
An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. (2025). MDPI.
Zhang, Y., & Kennan, A. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. MilliporeSigma.
Reagents for Efficient Conversion of Amines to Protected Guanidines. (2025). ResearchGate. [Link]
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Semantic Scholar. [Link]
Johnson, E. C., et al. (2012). Arginine mimetics via α-guanidino acids: Introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. PMC. [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC. [Link]
Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. (2025). ResearchGate. [Link]
Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. ACS Publications. [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
Synthesis of an arginine mimic for an antifungal octapeptide library. (2007). Massey Research Online. [Link]
Drąg, M., et al. (2013). Synthesis and Structure–Activity Relationships of Phosphonic Arginine Mimetics as Inhibitors of the M1 and M17 Aminopeptidases from Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]
Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. (2012). PubMed. [Link]
Method for protecting guanidino group and restoring the same.
Application Note: High-Fidelity Synthesis of Antibody-Drug Conjugates using Mc-Val-Cit-PABC-PNP (CAS 405075-82-3)
[1] Executive Summary & Technical Profile[1][2] CAS 405075-82-3 , chemically known as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) , is the "gold standard" in...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Technical Profile[1][2]
CAS 405075-82-3 , chemically known as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) , is the "gold standard" intermediate for synthesizing protease-cleavable Antibody-Drug Conjugates (ADCs).[1]
Unlike simple crosslinkers (e.g., SMCC), this reagent is a pre-assembled linker-activator .[1] It is designed to react first with an amine-containing cytotoxic payload (drug) to form a "Drug-Linker" construct, which is subsequently conjugated to the antibody.[1]
Chemical Identity
Parameter
Detail
Common Name
Mc-Val-Cit-PABC-PNP
CAS Number
405075-82-3
Molecular Weight
~737.7 g/mol
Reactive Groups
PNP Carbonate: Reacts with primary/secondary amines (Payload attachment).Maleimide: Reacts with thiols (Antibody attachment).[1][2]
Cleavage Mechanism
Enzymatic (Cathepsin B) followed by 1,6-elimination (Self-immolation).[1][3]
Solubility
Low in water; soluble in DMF, DMSO, DMA.
Mechanism of Action: The "Self-Immolative" Cascade[1]
The utility of CAS 405075-82-3 lies in its precise release mechanism.[1] It remains stable in systemic circulation (neutral pH) but degrades rapidly inside the tumor cell lysosome.
Mechanistic Pathway (Graphviz)[1]
Figure 1: The cascade of drug release.[1] Cathepsin B cleaves the amide bond between Citrulline and the PABC spacer.[2] The resulting intermediate is unstable and spontaneously decomposes (self-immolates) to release the unmodified parent drug.[1]
Phase 1: Synthesis of the Drug-Linker Construct[1]
Critical Warning: Do not attempt to conjugate CAS 405075-82-3 directly to the antibody.[1] You must attach the drug payload first. The PNP carbonate is moisture-sensitive; maintain anhydrous conditions.[1]
Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine.[1]
Catalyst: HOBt (Hydroxybenzotriazole) - Optional, accelerates reaction if the drug amine is sterically hindered.[1]
Protocol
Dissolution: Dissolve 1.0 equivalent of the amine-bearing Drug (Payload) and 1.1 equivalents of CAS 405075-82-3 in anhydrous DMF. Target a concentration of 10–20 mM.
Activation: Add 2.0–3.0 equivalents of DIPEA.
Note: If the drug is supplied as a salt (e.g., HCl salt), add extra base to neutralize it.
Reaction: Stir at Room Temperature (RT) for 4–16 hours under nitrogen/argon.
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the PNP-linker peak and the appearance of the product mass (Linker-Drug).[1]
Purification:
Isolate the Drug-Linker using Preparative HPLC (C18 column).[1]
Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid.
Lyophilize the product to a powder.
Validation: Confirm identity via Mass Spectrometry. The maleimide group must remain intact (check for +18 mass shift, which indicates hydrolyzed maleimide—a failed reagent).
Phase 2: Bioconjugation to Monoclonal Antibody
Once the Drug-Linker is synthesized, it is conjugated to the antibody's interchain cysteines.[4]
Figure 2: Step-by-step bioconjugation workflow. The critical control point is Step 2 (Reduction), which determines the Drug-to-Antibody Ratio (DAR).[1]
Detailed Protocol
Step 1: Partial Reduction
To expose reactive thiols, the interchain disulfide bonds must be reduced.
Dilute mAb to 5 mg/mL in PBS/EDTA.
Add TCEP (2.0 to 3.0 molar equivalents per mAb) for a target DAR of ~4.[1]
Why TCEP? Unlike DTT, TCEP does not react rapidly with maleimides, allowing you to proceed to conjugation without a desalting step (though desalting is still recommended for highest purity).
Dissolve the Drug-Linker (from Phase 1) in 100% DMSO.[1]
Add the Drug-Linker solution to the mAb slowly while swirling.
Stoichiometry: Use 1.5 equivalents of Drug-Linker per free thiol group (approx. 6–8 equivalents per mAb total).[1]
Cosolvent Limit: Ensure the final DMSO concentration in the reaction mixture does not exceed 10–15% (v/v). High organic content can precipitate the antibody.
Incubate for 1 hour at RT or 4°C.
Step 3: Quenching
Add N-acetylcysteine (20 equivalents) to quench any unreacted maleimide-linker.[1] This prevents post-purification aggregation.
Step 4: Purification
Method: Hydrophobic Interaction Chromatography (HIC) is preferred to separate ADCs based on DAR (0, 2, 4, 6, 8).
Alternative: Size Exclusion Chromatography (SEC) or desalting columns (PD-10) to remove free small molecules.[1]
Increase TCEP equivalents or reduction temperature. Verify thiol content with Ellman’s Reagent before conjugation.
High Aggregation
Over-reduction or hydrophobic shielding.
Reduce TCEP equivalents. Keep T < 25°C. Formulation: Add trehalose or polysorbate 80.
Free Drug in Final Product
Linker instability or poor purification.
Ensure pH < 8.0 (maleimide hydrolysis).[1] Use HIC for purification.
Analytical Validation
HIC-HPLC: To determine the DAR distribution (e.g., % DAR 0, % DAR 2, % DAR 4).
SEC-HPLC: To measure % Aggregates (High Molecular Weight species).
RP-HPLC (Reduced): To analyze Light Chain vs. Heavy Chain loading.
References
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity.[1][6] Bioconjugate Chemistry, 13(4), 855-869.[1]
Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784.[1]
Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate.[1] Clinical Cancer Research, 11(2), 843-852.[1]
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540.[1]
Technical Support Center: Mitsunobu Reaction with Bulky Boc-Guanidines
Welcome to our dedicated technical support center for optimizing the Mitsunobu reaction with sterically demanding N,N'-di-Boc-guanidines. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for optimizing the Mitsunobu reaction with sterically demanding N,N'-di-Boc-guanidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity with this specific substrate class. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and present detailed protocols to enhance your experimental success.
Introduction: The Challenge of Bulky Guanidines in the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to invert the stereochemistry of a secondary alcohol while forming C-O, C-N, C-S, or C-C bonds under mild conditions.[1][2] However, its efficiency can be significantly hampered by steric hindrance, particularly when employing bulky nucleophiles such as N,N'-di-Boc-guanidines. The large steric footprint of the Boc protecting groups can impede the crucial SN2 displacement of the activated alcohol, leading to low yields, side reactions, and complex purification profiles.
This guide provides a structured approach to troubleshooting and optimizing these challenging reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction is sluggish or stalls completely, with a significant amount of unreacted starting alcohol.
This is a classic symptom of steric hindrance impeding the nucleophilic attack of the Boc-guanidine. Here are several strategies to overcome this, from simple adjustments to more significant modifications:
Increase Reaction Temperature: While Mitsunobu reactions are often run at 0 °C to room temperature, increasing the temperature to 40-60 °C or even refluxing in a higher-boiling solvent like toluene can provide the necessary activation energy to overcome the steric barrier.[3]
Prolong Reaction Time: Sterically hindered reactions are inherently slower. Monitor your reaction by TLC or LC-MS over an extended period (24-48 hours) before concluding that it has failed.
Optimize Reagent Stoichiometry: While standard protocols often use 1.1-1.5 equivalents of phosphine and azodicarboxylate, for challenging substrates, increasing the stoichiometry to 2-3 equivalents can sometimes drive the reaction to completion. However, be mindful that this will also increase the amount of byproducts, complicating purification.[4]
Change the Order of Addition: The order in which reagents are added can be critical.[5] For sterically hindered alcohols, pre-forming the betaine by mixing the triphenylphosphine and azodicarboxylate at low temperature before adding the alcohol, followed by the Boc-guanidine, can be beneficial.[5]
Question 2: I am observing significant formation of side products, such as an eliminated alkene from my secondary alcohol.
Alkene formation is a common side reaction, especially with hindered secondary alcohols where E2 elimination competes with SN2 substitution.
Lower the Reaction Temperature: While elevated temperatures can improve conversion, they can also favor elimination. A careful balance is needed. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
Use a More Hindered Azodicarboxylate: Diethylazodicarboxylate (DEAD) is a common choice, but the bulkier diisopropylazodicarboxylate (DIAD) can sometimes suppress side reactions.[1]
Employ a Stronger, Non-Nucleophilic Base: The betaine formed from triphenylphosphine and DEAD is a moderately strong base.[1] If elimination is a major issue, consider alternative strategies to the Mitsunobu reaction, such as converting the alcohol to a good leaving group (e.g., mesylate or tosylate) and then performing a substitution with the Boc-guanidine in the presence of a non-nucleophilic base.[6]
Question 3: The purification of my product is extremely difficult due to triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
This is a universal challenge with the Mitsunobu reaction. Several strategies can simplify purification:
Use Polymer-Supported Triphenylphosphine: This allows the phosphine oxide byproduct to be removed by simple filtration.[5]
Employ Alternative Phosphines: Using phosphines that generate more easily separable oxides, such as tributylphosphine, can be advantageous.
Utilize Modified Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD where the hydrazine byproduct can be easily removed by filtration and recycled.[5]
Chromatographic Tricks: Triphenylphosphine oxide can sometimes be crystallized from the crude reaction mixture. A common technique is to concentrate the reaction, dissolve the residue in a minimal amount of a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether), and filter off the precipitated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a Mitsunobu reaction with a bulky Boc-guanidine?
A1: Tetrahydrofuran (THF) is the most common and generally a good starting point.[5] However, for particularly challenging cases, less polar solvents like toluene or dichloromethane (DCM) can sometimes lead to higher yields.[7] It is recommended to perform small-scale solvent screens to identify the optimal conditions for your specific substrates.
Q2: Can I use a different phosphine besides triphenylphosphine?
Q3: Are there alternatives to DEAD or DIAD?
A3: Absolutely. For less acidic nucleophiles or sterically demanding reactions, azodicarboxylates with more electron-donating groups, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP), can be more effective as they form a more basic betaine intermediate.[5][8]
Q4: My Boc-guanidine is not very acidic. Will this be a problem?
A4: Yes, the pKa of the nucleophile is a critical factor in the Mitsunobu reaction.[8] The reaction generally works best for nucleophiles with a pKa less than 15. N,N'-di-Boc-guanidine has a pKa in the desired range, making it a suitable nucleophile. However, if you are using a less acidic guanidine derivative, you may need to switch to a more potent reagent system, such as ADDP and tributylphosphine, to facilitate the protonation of the betaine intermediate.[8]
Experimental Protocols
Protocol 1: Standard Mitsunobu with a Bulky Boc-Guanidine
To a solution of the secondary alcohol (1.0 eq.), N,N'-di-Boc-guanidine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add DIAD (1.5 eq.) dropwise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
If the reaction is incomplete, gently heat to 40-50 °C and continue to monitor.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
Protocol 2: Modified Mitsunobu for Challenging Substrates
To a solution of triphenylphosphine (2.0 eq.) in anhydrous THF (0.2 M) at -10 °C under an inert atmosphere, add DIAD (2.0 eq.) dropwise. Stir the resulting orange-red solution for 15 minutes to pre-form the betaine.
Add a solution of the secondary alcohol (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -10 °C.
After 30 minutes, add a solution of the N,N'-di-Boc-guanidine (1.5 eq.) in anhydrous THF dropwise.
Allow the reaction to slowly warm to room temperature and then heat to 50 °C for 24-48 hours, monitoring for product formation.
Work-up and purify as described in Protocol 1.
Data Presentation
Parameter
Standard Conditions
Modified Conditions for Bulky Substrates
Rationale for Change
Phosphine
Triphenylphosphine (PPh3)
Tributylphosphine (Bu3P) or Polymer-supported PPh3
Increased nucleophilicity (Bu3P) or simplified workup (Polymer-PPh3).
Azodicarboxylate
DEAD or DIAD
ADDP
Forms a more basic betaine, better for less acidic nucleophiles.[8]
Temperature
0 °C to Room Temp.
Room Temp. to 60 °C
Overcomes steric hindrance activation barrier.
Solvent
THF
Toluene, Dichloromethane
Less polar solvents can sometimes improve yields.[7]
Order of Addition
All-in-one or DIAD last
Pre-formation of betaine
Can be beneficial for sterically hindered alcohols.[5]
Visualizing the Process
Mitsunobu Reaction Mechanism
Caption: Generalized mechanism of the Mitsunobu reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
References
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
Dandepally, S. R., & Williams, A. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10195–10204. [Link]
Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
Wikipedia. (2023, November 29). Mitsunobu reaction. Retrieved from [Link]
Reddy, P. V. N., & Kumar, V. (2010). A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. Tetrahedron: Asymmetry, 21(1), 103-108. [Link]
Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6231. [Link]
Humphrey, J. M., & Chamberlin, A. R. (1997). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Tetrahedron Letters, 38(31), 5249-5252.
ResearchGate. (2018, September 25). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?. Retrieved from [Link]
Reddit. (2017, February 5). Alternative to Mitsunobu reaction (MsCl). Retrieved from [Link]
Dodge, J. A., Trujillo, J. I., & Presnell, M. (1994). Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. The Journal of Organic Chemistry, 59(2), 234–236. [Link]
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
Reddit. (2018, August 7). Mitsunobu reaction issues. Retrieved from [Link]
Wang, Y., et al. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(8), 5163-5182. [Link]
Technical Support Center: 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the optimal solvent systems and coupling strategies for 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol . Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and achieve successful synthesis outcomes.
Introduction to 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is a valuable building block in medicinal chemistry and organic synthesis. The presence of two distinct functional groups—a primary alcohol and a Boc-protected guanidine—offers synthetic versatility but also introduces specific challenges. The bulky tert-butoxycarbonyl (Boc) protecting groups modulate the high basicity of the guanidine moiety, making the molecule compatible with a wider range of reaction conditions.[1] The primary alcohol serves as a key handle for introducing this protected guanidine motif onto other molecules, typically through esterification or etherification reactions.
The choice of solvent system and coupling strategy is paramount to ensure high yields, minimize side reactions, and facilitate purification. This guide will focus on the two most effective methods for coupling the propanol moiety: the Mitsunobu reaction and carbodiimide-mediated esterification.
Core Concepts: Coupling the Propanol Moiety
The hydroxyl group of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is the primary site for coupling. The selection of the appropriate coupling method depends on the nature of the substrate you wish to attach, its steric hindrance, and its acid/base sensitivity.
Mitsunobu Reaction: For Mild and Inversive Coupling
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[2][3][4] It is particularly useful for coupling with acidic nucleophiles (pKa < 13), such as carboxylic acids, under mild, neutral conditions.[2]
Mechanism Overview: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[2][3][4] This forms a highly reactive oxyphosphonium salt, which is then displaced by the nucleophile (e.g., a carboxylate) in an Sₙ2 fashion.
This method is a classic and robust way to form ester bonds by activating a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), significantly accelerates the reaction and improves yields, especially for sterically hindered alcohols.[5][6]
Mechanism Overview: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the alcohol. DMAP facilitates the reaction by forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.
Carbodiimide-Mediated Esterification Workflow
Recommended Solvent Systems: A Comparative Analysis
The choice of solvent is critical and depends on reagent solubility, reaction temperature, and potential side reactions. All solvents should be anhydrous to prevent hydrolysis of activated intermediates.[7]
Solvent System
Recommended For
Key Advantages
Potential Disadvantages
Tetrahydrofuran (THF)
Mitsunobu Reaction
Excellent for dissolving PPh₃ and the azodicarboxylate. Good for reactions at 0°C to room temperature.[2][8]
Can be difficult to remove completely. Must be anhydrous.
Dichloromethane (DCM)
Carbodiimide Coupling
Excellent solvent for most organic reactants.[5][7][9] Facilitates precipitation of dicyclohexylurea (DCU) byproduct, simplifying filtration.[6][9]
Can have limited solubility for more polar substrates. Volatile.
N,N-Dimethylformamide (DMF)
Carbodiimide Coupling (especially with polar substrates)
High polarity aids in dissolving polar or charged substrates and reagents like EDC.[9]
High boiling point makes it difficult to remove. Can slow down the rate of carbodiimide activation.[9]
Acetonitrile (ACN)
Guanidinylation Reactions
A polar aprotic solvent that can be a suitable alternative to DCM or DMF in some cases.[7]
Less commonly used for Mitsunobu or standard carbodiimide esterifications.
Senior Scientist Recommendation: For most applications involving the coupling of a standard carboxylic acid to 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol, start with THF for Mitsunobu reactions and DCM for carbodiimide-mediated reactions . These solvents generally provide the best balance of solubility, reaction efficiency, and ease of workup.
Q1: My Mitsunobu reaction is sluggish or has stalled. What could be the cause?
A1: There are several potential reasons for a slow or incomplete Mitsunobu reaction:
Insufficiently Acidic Nucleophile: The reaction works best for nucleophiles with a pKa below 13.[2] If your carboxylic acid is particularly weak, it may not efficiently protonate the betaine intermediate. Consider converting the carboxylic acid to a more activated form or choosing an alternative coupling method.
Steric Hindrance: Significant steric bulk near the alcohol or the carboxylic acid can slow down the Sₙ2 displacement.[10] In such cases, switching to a more powerful coupling reagent like HATU in a carbodiimide-type reaction may be beneficial.
Reagent Quality: DEAD and DIAD can degrade over time. Ensure you are using fresh or properly stored reagents. Similarly, PPh₃ can oxidize to triphenylphosphine oxide.
Order of Addition: A common protocol is to dissolve the alcohol, carboxylic acid, and PPh₃ in THF, cool the solution to 0°C, and then slowly add the DEAD/DIAD.[2] This order helps control the reaction exotherm and minimizes side product formation.
Q2: I see an unexpected peak in my LC-MS corresponding to my starting amine + a guanidino group. What happened?
A2: This side reaction, known as guanidinylation , can occur when using certain peptide coupling reagents (uronium/aminium salts like HBTU or HATU) in excess.[9] These reagents can react directly with free amines. While you are coupling an alcohol, if your other substrate contains a free amine, this side reaction is a risk. To avoid this, use a stoichiometric amount of the coupling reagent or pre-activate the carboxylic acid before adding the amine-containing component.[9] For the coupling of the propanol moiety, this is less of a concern unless other unprotected amines are present.
Q3: How do I remove the byproducts from my reaction?
A3: Byproduct removal is a critical step in the purification process.
Mitsunobu Reaction: The main byproducts are triphenylphosphine oxide (Ph₃P=O) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Ph₃P=O can often be removed by crystallization from a nonpolar solvent like diethyl ether or hexanes, or by flash chromatography. Using polymer-supported PPh₃ can simplify cleanup, as the oxide can be removed by filtration.[2]
DCC-mediated Coupling: The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in DCM and many other organic solvents, so it can be largely removed by filtration.[6][9]
EDC-mediated Coupling: EDC and its corresponding urea byproduct are water-soluble, making them easily removable with an aqueous workup.[11] This is a major advantage of using EDC over DCC, especially for more polar products.
Q4: My yield is low after coupling. What are the common causes of incomplete reactions?
A4: Low yields often point to issues with reaction conditions or reagent efficiency.
Inefficient Activation: If using a carbodiimide, ensure it is fresh. For difficult couplings, especially with hindered substrates, a more potent activating agent like HATU or HCTU may be necessary.[10]
Poor Solubility: If your substrates are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Consider switching to a more polar solvent like DMF or using a co-solvent.[9][10]
Moisture: All coupling reactions are sensitive to water, which can hydrolyze the activated intermediates. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[7]
Q5: Can the Boc-guanidino group interfere with the coupling reaction at the alcohol?
A5: The Boc groups effectively "tame" the guanidine's nucleophilicity and basicity, making it generally non-reactive under the neutral or mildly basic conditions of Mitsunobu and carbodiimide couplings.[1] However, you should avoid strongly acidic or basic conditions that could prematurely cleave the Boc groups. The primary concern is not interference but ensuring the final product's stability during workup and purification. A standard aqueous workup with dilute acid (like 0.5 N HCl) and base (like saturated NaHCO₃) is generally well-tolerated.[6]
Experimental Protocols
Protocol 1: Mitsunobu Esterification
This protocol is a general guideline for coupling 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol with a carboxylic acid.
Under an inert atmosphere (N₂ or Ar), dissolve 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol, the carboxylic acid, and PPh₃ in anhydrous THF.
Cool the stirred solution to 0°C in an ice bath.
Slowly add a solution of DIAD or DEAD in anhydrous THF dropwise over 10-15 minutes. An orange-red color may develop and then fade.
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2: DCC/DMAP-Mediated Esterification
This protocol provides a robust method for ester formation, particularly useful if the Mitsunobu reaction is not effective.
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Solid-Phase Synthesis of N-Aryl-N'-Carboalkoxy Guanidines by the Mitsunobu Reaction of Fmoc-Guanidines | Request PDF. ResearchGate. Accessed February 21, 2026. [Link]
Mitsunobu Reaction. Organic Chemistry Portal. Accessed February 21, 2026. [Link]
Novabiochem® Coupling reagents. Merck. Accessed February 21, 2026. [Link]
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Accessed February 21, 2026. [Link]
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Accessed February 21, 2026. [Link]
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Accessed February 21, 2026. [Link]
An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. Accessed February 21, 2026. [Link]
PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. Accessed February 21, 2026. [Link]
Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. RSC Publishing. Accessed February 21, 2026. [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Accessed February 21, 2026. [Link]
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Accessed February 21, 2026. [Link]
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Accessed February 21, 2026. [Link]
Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. Accessed February 21, 2026. [Link]
Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Accessed February 21, 2026. [Link]
A novel, facile methodology for the synthesis of N,N%-bis(tert-butoxycarbonyl)-protected guanidines using polymer-supported carbodiimide. Accessed February 21, 2026. [Link]
Synthesis of 2-[2-( tert -butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines | Request PDF. ResearchGate. Accessed February 21, 2026. [Link]
Amino Acid Derivatives for Peptide Synthesis. Accessed February 21, 2026. [Link]
Esterification of N-benzyloxycarbonyldipeptides in ethanol-water with immobilized papain. Accessed February 21, 2026. [Link]
A Comparative Guide to the ¹H NMR Spectrum of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol: A Clear Window into Guanidine Protection
For researchers and professionals in drug development and medicinal chemistry, the strategic use of protecting groups is paramount. The guanidinium group, a key pharmacophore in numerous biologically active compounds, pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and medicinal chemistry, the strategic use of protecting groups is paramount. The guanidinium group, a key pharmacophore in numerous biologically active compounds, presents a particular synthetic challenge due to its high basicity.[1] The use of tert-butoxycarbonyl (Boc) protecting groups offers a robust and versatile method for the controlled synthesis of complex guanidine-containing molecules.[2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol, a common building block, and compares its spectral features with alternative protection strategies, offering field-proven insights for unambiguous characterization.
The Signature of a Di-Boc Guanidine in ¹H NMR
The ¹H NMR spectrum of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol provides a clear and uncluttered view of the molecule, largely due to the distinct signals of the Boc groups. The tert-butyl groups produce intense, sharp singlets, which are readily detected against the background signals of more complex molecules.[3] This is a significant advantage in reaction monitoring and characterization.
A detailed, predicted analysis of the ¹H NMR spectrum of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol in a common solvent like CDCl₃ is presented below. The chemical shifts are estimated based on the analysis of similar structures and fundamental principles of NMR spectroscopy.[4][5]
Table 1: Predicted ¹H NMR Peak Assignments for 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Peak
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
a
~1.49
Singlet
18H
-C(CH₃)₃
The 18 equivalent protons of the two tert-butyl groups are highly shielded and show no coupling, resulting in a large, sharp singlet. This is a characteristic signal for Boc-protected compounds.[6][7][8]
b
~1.85
Quintet (tt)
2H
-CH₂-CH₂-CH₂-
This central methylene group is coupled to the adjacent methylene groups at positions 'c' and 'd', resulting in a quintet or triplet of triplets.
c
~3.45
Triplet (t)
2H
-NH-CH₂-
Coupled to the adjacent methylene group 'b'. The electron-withdrawing effect of the guanidino nitrogen deshields these protons.
d
~3.70
Triplet (t)
2H
-CH₂-OH
Coupled to the adjacent methylene group 'b'. The electronegative oxygen atom deshields these protons. The chemical shift can be variable and dependent on concentration and solvent.
e
Variable
Broad Singlet
1H
-OH
The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.
f
~8.5 (in DMSO-d₆)
Broad Singlet
1H
-NH-
The NH proton of the guanidino group is expected to be significantly deshielded and may appear as a broad singlet. Its chemical shift is highly solvent-dependent. For the parent N,N'-di-Boc-guanidine in DMSO-d₆, NH signals are observed at 8.47 and 10.42 ppm.[9]
Visualizing the Structure and Key Correlations
The following diagram illustrates the molecular structure of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol and highlights the key proton environments.
Caption: Molecular structure of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol with key proton environments labeled (a-f).
Comparative Analysis with Alternative Protection Strategies
The clarity of the di-Boc protection strategy in ¹H NMR becomes even more apparent when compared to other guanidine protecting groups.
Sulfonamide-Based Protecting Groups (e.g., Mtr, Pbf): These groups introduce aromatic protons, which can complicate the aromatic region of the spectrum, especially in complex molecules that may have other aromatic moieties. While effective for synthesis, the resulting ¹H NMR spectra can be more challenging to interpret.[10]
Triflyl-Protected Guanidines: The triflyl group is strongly electron-withdrawing and is used to create highly reactive guanidinylating agents.[11] While synthetically useful, the triflyl group itself does not have protons, so it does not add complexity to the ¹H NMR spectrum. However, the resulting protected guanidine may have different NH proton chemical shifts compared to the di-Boc derivative.
The primary advantage of the di-Boc protecting group is the presence of the 18-proton singlet. This signal is in a region of the spectrum (around 1.5 ppm) that is often free from other signals, making it an excellent diagnostic tool for the presence of the protected guanidine.[3] Its sharp, singlet nature, a result of rapid rotation, further enhances its utility.[3]
Experimental Protocol: Synthesis of N,N'-Di-Boc-Guanidine
The following is a general procedure for the synthesis of a N,N'-di-Boc-protected guanidine, which is a precursor to the title compound. This protocol is adapted from established literature methods.[9][12]
Materials:
Guanidine hydrochloride
Sodium hydroxide
Di-tert-butyl dicarbonate (Boc₂O)
1,4-Dioxane
Water
Ethyl acetate
10% Citric acid solution
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve guanidine hydrochloride and sodium hydroxide in water.
Add 1,4-dioxane to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add di-tert-butyl dicarbonate to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 16 hours.
Concentrate the solution under reduced pressure to approximately one-third of its original volume.
Add water to the concentrate and extract with ethyl acetate (3x).
Combine the organic layers and wash sequentially with 10% aqueous citric acid, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash chromatography on silica gel to obtain N,N'-di-Boc-guanidine as a white powder.
Conclusion
The ¹H NMR spectrum of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is a prime example of how judicious choice of protecting groups can simplify spectral analysis. The prominent and unmistakable 18-proton singlet of the two Boc groups serves as a clear and reliable marker for successful protection. This contrasts with other protecting group strategies that may introduce more complex or less distinct signals. For researchers in drug discovery and development, leveraging the clean NMR signature of the di-Boc-guanidino moiety can streamline characterization, facilitate reaction monitoring, and ultimately accelerate the synthetic workflow.
References
Haeusser, J., et al. (2014). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of Medicinal Chemistry, 57(21), 9036-9044. [Link]
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. [Link]
Organic Syntheses. (2003). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 80, 176. [Link]
Wiley-VCH. (n.d.). Synthesis of Functionalized Guanidino Amino Acids. [Link]
Beilstein Journals. (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
University of Bath. (n.d.). 1H NMR Spectroscopy. [Link]
University of Wisconsin-Madison. (n.d.). Bio NMR spectroscopy. [Link]
Mass Spectrometry Fragmentation Patterns of Di-Boc Guanidines: A Comparative Guide
Executive Summary The -di-Boc-guanidine moiety is a cornerstone intermediate in the synthesis of arginine-mimetics and guanidine-functionalized drugs. However, its analysis via Mass Spectrometry (MS) presents a unique pa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The
-di-Boc-guanidine moiety is a cornerstone intermediate in the synthesis of arginine-mimetics and guanidine-functionalized drugs. However, its analysis via Mass Spectrometry (MS) presents a unique paradox: the very lability that makes the tert-butoxycarbonyl (Boc) group a useful synthetic tool creates significant challenges for spectral interpretation.
This guide provides an advanced technical comparison of the fragmentation behaviors of di-Boc guanidines against their mono-protected and unprotected counterparts. It details the specific neutral loss pathways that serve as diagnostic fingerprints and offers a validated protocol for minimizing in-source decay to ensure accurate structural elucidation.
Mechanistic Deep Dive: The Fragmentation Cascade
The fragmentation of di-Boc guanidines under Electrospray Ionization (ESI) is governed by the stability of the tert-butyl cation and the thermodynamic drive to release stable neutral molecules (isobutene and CO
). Unlike stable aromatic protecting groups (e.g., Fmoc, Cbz), Boc groups undergo a characteristic "staircase" degradation.
The Primary Pathway: Isobutene Elimination
The dominant mechanism is a charge-remote fragmentation or a McLafferty-like rearrangement involving the transfer of a proton from the tert-butyl group to the carbonyl oxygen or the adjacent nitrogen.
Step 1: Isobutene Loss (-56 Da): The tert-butyl group cleaves, releasing isobutene (
) and leaving a carbamic acid intermediate.
Step 2: Decarboxylation (-44 Da): The unstable carbamic acid spontaneously loses CO
to generate the amine/guanidine core.
For a di-Boc system, this process occurs sequentially or simultaneously, creating a complex spectral signature that distinguishes it from mono-Boc variants.
Comparative Analysis: Di-Boc vs. Alternatives
The following table contrasts the MS performance and spectral "fingerprints" of Di-Boc guanidines with Mono-Boc intermediates and Free Guanidines. This comparison is critical for monitoring deprotection reactions and identifying impurities.
Table 1: Spectral Performance and Diagnostic Ions
Feature
Di-Boc Guanidine
Mono-Boc Guanidine
Free Guanidine
Precursor Stability
Low. Prone to significant "in-source" decay. often low abundance.
Moderate. usually visible; less sensitive to source temperature.
High. is the base peak; very stable.
Dominant Neutral Losses
Sequential: 1. Da (Isobutene)2. Da (Boc)3. Da (Boc + Isobutene)4. Da (2 Boc)
Single: 1. Da (Isobutene)2. Da (Boc)
Small Molecules: 1. Da (NH)2. Da (Cyanamide/Carbodiimide)
Diagnostic Low-Mass Ions
57 (). High intensity in positive mode.
57 (). Moderate intensity.
None specific. Low mass region dominated by solvent/noise.
Retention (RP-LC)
Strong. Hydrophobic Boc groups increase retention time significantly.
Moderate. Elutes earlier than Di-Boc.
Weak. Highly polar; often elutes in void volume without ion-pairing agents.
Diagnostic Utility
High. The "Staircase" pattern confirms the presence of two protecting groups.
Moderate. Confirms presence of protection but requires careful mass calculation.
Low. Hard to distinguish from other amines without high-res MS.
Visualization: Fragmentation Pathway[1][2][3]
The following diagram illustrates the sequential disassembly of a protonated Di-Boc Guanidine. This visualization is essential for interpreting MS/MS spectra where multiple peaks appear between the parent ion and the core structure.
Figure 1: Sequential fragmentation pathway of Di-Boc guanidines showing the characteristic loss of isobutene and CO
.
Validated Experimental Protocol
To successfully analyze di-Boc guanidines without inducing premature degradation, specific instrument parameters must be tuned. This protocol minimizes in-source decay while maximizing structural information in MS/MS mode.
Objective
Characterize the purity and structure of a synthesized Di-Boc guanidine intermediate using ESI-MS/MS.
Materials
Solvent A: Water + 0.1% Formic Acid (Proton source).
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Analyte: Di-Boc Guanidine sample diluted to 10 µM in 50:50 A:B.
Step-by-Step Workflow
Source Parameter Tuning (Critical Step):
Rationale: High temperatures and voltages cause the labile Boc group to fall off before the ion selection quadrupole.
Capillary Temperature: Set to 200–250°C (Standard is often 300°C+; lower this to preserve the di-Boc species).
Source Voltage: 3.0 kV (Positive Mode).
Cone Voltage / Declustering Potential: Set to low (e.g., 10–20 V). High cone voltage will mimic CID and strip the Boc groups immediately [1].
Direct Infusion / Flow Injection:
Infuse the sample at 5–10 µL/min.
Acquire a full scan (MS1) spectrum first.
Self-Validation Check: Do you see the intact
? If the spectrum is dominated by , lower the capillary temperature further.
MS/MS Acquisition (CID):
Isolate the precursor
.
Apply stepped Collision Energy (CE): 10, 20, 40 eV.
Observation:
Low CE (10 eV): Dominant peak should be
.
Med CE (20 eV): Appearance of
(Mono-Boc).
High CE (40 eV): Dominant peak should be
(Free Guanidine) and 57.
Data Interpretation:
Confirm the mass difference between the parent and the first major fragment is exactly 56 Da (Isobutene) or 100 Da (Boc).
Absence of these losses suggests the protecting group is not Boc (e.g., Cbz loses 91 Da or 44 Da; Fmoc loses 178 Da) [2].
References
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[1] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[1] Synlett, 2009(20), 3368-3372. Retrieved from [Link]
University of Saarland. (n.d.). Interpretation of Mass Spectra: Fragmentation Patterns. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Silent" Analyte Challenge
Boc-protected guanidines (e.g.,
-di-Boc-guanidine derivatives) represent a unique challenge in thin-layer chromatography (TLC). Unlike aromatic starting materials, the tert-butoxycarbonyl (Boc) group and the guanidine core often lack significant conjugation, rendering them invisible or weakly active under standard UV visualization (254 nm). Furthermore, the electron-withdrawing nature of the Boc group masks the basicity of the guanidine nitrogen, reducing the efficacy of standard pH-sensitive stains like Bromocresol Green.
This guide evaluates and compares the most effective visualization strategies, moving beyond generic "universal" stains to specific protocols that leverage the unique lability of the Boc protecting group.
Mechanistic Analysis of Stain Interaction
To select the correct stain, one must understand the chemical behavior of the Boc-guanidine moiety on a silica surface.
The "In-Situ Deprotection" Strategy (Ninhydrin)
Standard Ninhydrin staining targets free primary and secondary amines. Boc-protected nitrogens are theoretically unreactive. However, silica gel is slightly acidic (
). When combined with an acidic stain and vigorous heating, the Boc group undergoes thermal cleavage (acid-catalyzed thermolysis), releasing the free guanidine/amine in situ. This free amine then reacts with Ninhydrin to form Ruhemann’s Purple.[1][2]
The Redox Strategy (PMA/CAM)
Phosphomolybdic Acid (PMA) and Ceric Ammonium Molybdate (CAM) function as universal oxidizing agents. They do not rely on the basicity of the nitrogen but rather on the reducing potential of the organic framework. They are less specific but highly sensitive.
Comparative Analysis of Visualization Methods
Method A: Acidified Ninhydrin (The Gold Standard)
Best For: High specificity; distinguishing nitrogenous compounds from non-nitrogenous impurities.
Mechanism: Thermal deprotection followed by nucleophilic attack on the carbonyls of ninhydrin.
Operational Note: Requires significantly higher heat and longer duration than standard amino acid staining.
Method B: Phosphomolybdic Acid (PMA)
Best For: General screening; detecting non-amine impurities (e.g., alcohols, lipids).
Mechanism: Reduction of Mo(VI) to Mo(V) by the analyte, resulting in blue/green spots on a yellow background.
Operational Note: Stains background heavily if the plate is not dried completely of solvent before dipping.
Method C: Iodine Chamber (
)
Best For: Rapid, non-destructive initial checks.
Mechanism: Reversible physical adsorption of iodine vapor into the organic layer.
Operational Note: Boc-guanidines show up as yellow/brown spots. The stain fades quickly; mark spots immediately.[3]
Method D: Sakaguchi Stain (Differentiation Only)
Best For: Detecting impurities (free guanidines).
Mechanism: The Sakaguchi reaction is specific for unsubstituted or mono-substituted guanidines (e.g., Arginine). The electron-withdrawing Boc group inhibits this reaction.
Critical Insight: A Boc-protected product will likely be negative or extremely faint, while the starting material (free guanidine) will be bright red. Use this to monitor reaction completion, not to find the product.
Stop Point: Stop heating before the background turns completely green/blue.
Visualization of Decision Logic & Mechanism
Figure 1: Selection Logic for Boc-Guanidine Visualization
Caption: Decision matrix for selecting the appropriate visualization method based on analyte properties and experimental needs.
Figure 2: Mechanism of In-Situ Boc Detection
Caption: The chemical pathway allowing Ninhydrin to visualize protected amines via thermal deprotection.
Expert Recommendations
The "Co-Spot" Validation: When running a reaction, always spot three lanes: (1) Starting Material,[7][8] (2) Co-spot (Mix of SM + Reaction), and (3) Reaction Mixture. If using Ninhydrin, the Boc-protected product will often appear later (requires more heat) and may have a slightly different hue (purple-red) compared to the starting material (often blue-purple if it's a free amine).[3]
Avoid Water: For Boc-guanidines, ensure the plate is bone-dry before staining. Water in the silica pores can buffer the local acidity, retarding the thermal deprotection required for the Ninhydrin reaction.
Safety: Ninhydrin is a skin irritant and stains skin blue/purple irreversibly (until skin sheds). Always wear gloves.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General TLC principles and stain recipes).
MilliporeSigma. (n.d.). TLC Visualization Reagents. Retrieved from
University of Washington. (n.d.). TLC Stains and Recipes. Retrieved from
Curly Arrow. (2008). Ninhydrin Stain - Mechanism and Recipes. Retrieved from
ResearchGate. (2010). Detection of guanidinium compounds by TLC. Retrieved from
A Senior Application Scientist's Guide: Strategic Advantages of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol in Modern Synthesis
In the landscape of biochemical reagents, Guanidine Hydrochloride is a titan. Its formidable power as a chaotropic agent is fundamental to countless protein denaturation and nucleic acid extraction protocols.[1][2][3] Ho...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of biochemical reagents, Guanidine Hydrochloride is a titan. Its formidable power as a chaotropic agent is fundamental to countless protein denaturation and nucleic acid extraction protocols.[1][2][3] However, in the nuanced world of synthetic chemistry and drug development, where precision and control are paramount, this same raw power becomes a liability. The very properties that make Guanidine Hydrochloride an excellent denaturant—its high basicity and reactivity—render it unsuitable for the delicate task of selectively modifying complex molecules.
This is where protected guanidinylating reagents, exemplified by 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol, demonstrate their strategic value. They are not designed to break down structures, but to build them with surgical precision. This guide provides a comparative analysis, moving beyond a simple list of features to explain the fundamental advantages of employing a protected guanidino compound for synthetic applications, grounded in experimental logic and practical workflows.
Part 1: Understanding the Dichotomy of Application
The core difference between these two reagents lies in their intended function. Guanidine Hydrochloride is a bulk tool for disruption, while 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is a precision instrument for construction.
Guanidine Hydrochloride: The Denaturation Workhorse
Guanidine Hydrochloride functions as a potent chaotropic agent, disrupting the intricate network of non-covalent bonds—primarily hydrogen bonds and hydrophobic interactions—that maintain a protein's tertiary structure.[3][4][5][6] At high concentrations (typically 6 M), it effectively unfolds proteins into their linear polypeptide chains, a critical step in protein refolding studies and in solubilizing insoluble proteins like inclusion bodies.[3][7][8]
Key Limitations in Synthesis:
The guanidinium group has a pKa of approximately 13.6, making it a very strong base.[5] Introducing Guanidine Hydrochloride directly into a synthetic pathway containing sensitive functional groups, such as esters or the Fmoc-protecting groups common in peptide synthesis, would lead to a cascade of undesirable side reactions, including saponification and premature deprotection.[]
Figure 1: The consequences of using a strong, unprotected base in complex synthesis.
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol: The Synthetic Architect
This reagent represents a class of molecules where the reactive guanidino group is "tamed" by two tert-butoxycarbonyl (Boc) protecting groups.[10] These bulky, electron-withdrawing groups dramatically reduce the basicity and nucleophilicity of the guanidine moiety, rendering it a manageable and selective reagent for organic synthesis.[10][11] Its purpose is to controllably transfer a protected guanidino group to a primary or secondary amine, a process known as guanidinylation.[10]
The primary advantage lies in the principle of orthogonal protection . In peptide synthesis, for instance, the Boc groups on the guanidine are stable to the basic conditions (e.g., piperidine) used to remove Fmoc groups from the peptide's N-terminus. They are, however, selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid, TFA) during the final deprotection step.[10][12] This orthogonality is the cornerstone of modern, complex peptide synthesis.
Figure 2: A controlled, orthogonal workflow for selective guanidinylation.
Part 2: Comparative Data and Properties
The divergent applications of these two compounds are reflected in their chemical properties and reaction compatibilities.
Temporarily masked; non-basic under reaction conditions
Avoids base-induced side reactions and degradation of sensitive substrates.
Reaction Conditions
High concentration (e.g., 6 M) in aqueous buffer[8]
Anhydrous organic solvent, often with a non-nucleophilic base[13]
Compatible with a wide range of organic synthesis conditions and substrates.
Selectivity
Non-selective; disrupts all non-covalent bonds
Highly selective for primary and secondary amines
Allows for precise modification at a specific site on a complex molecule.
Compatibility
Incompatible with acid/base-labile groups (Fmoc, esters)
Orthogonal to many standard protecting groups (e.g., Fmoc, Cbz)[14]
Crucial for multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS).
Cleavage
N/A (It is the active agent)
Requires specific acidic conditions (e.g., TFA) for deprotection[10]
The guanidino group is revealed only when desired, at the end of the synthesis.
Part 3: Experimental Protocol for Selective Guanidinylation
To illustrate the practical advantage, we present a validated protocol for the conversion of an ornithine residue to an arginine residue within a peptide sequence on a solid-phase resin. This transformation is impossible with Guanidine Hydrochloride but is routine with a Boc-protected reagent.
Objective: To selectively guanidinylate the δ-amino group of an ornithine residue in a resin-bound peptide.
Materials:
Fmoc-protected peptide-on-resin containing an Orn(Mtt) residue.
Dichloromethane (DCM), anhydrous
1% Trifluoroacetic Acid (TFA) in DCM
N,N-Dimethylformamide (DMF), anhydrous
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine
N,N-Diisopropylethylamine (DIPEA)
Methanol
Diethyl ether
Workflow Visualization:
Figure 3: Step-by-step workflow for solid-phase guanidinylation.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin (100 mg, 0.1 mmol scale) in a fritted syringe with anhydrous DCM for 30 minutes.
Selective Side-Chain Deprotection:
Drain the DCM. Add 2 mL of 1% TFA in DCM to the resin.
Bubble with nitrogen for 2 minutes, then gently agitate for 10 minutes. Repeat this process 5-7 times.
Causality Explanation: The Mtt (4-methyltrityl) group is highly acid-labile and can be removed with very dilute TFA, leaving the acid-labile Boc groups on the guanidinylating reagent and other potential side-chain protecting groups (like tBu) intact. This is a key orthogonal step.
Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x) to neutralize the resin and remove all traces of acid.
Guanidinylation Reaction:
In a separate vial, dissolve N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine (93 mg, 0.3 mmol, 3 eq.) in 1 mL of anhydrous DMF.
Add DIPEA (52 µL, 0.3 mmol, 3 eq.) to the solution.
Causality Explanation: DIPEA is a bulky, non-nucleophilic base used to activate the reagent and scavenge the proton released during the reaction without competing as a nucleophile.
Add the reagent solution to the drained resin. Agitate at room temperature for 4-6 hours.
Self-Validation: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates the complete conversion of the primary amine on the ornithine side-chain.
Post-Reaction Wash:
Drain the reaction solution.
Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).
Dry the resin under high vacuum for at least 2 hours.
Cleavage and Final Deprotection (Performed Separately):
The resulting peptide, now containing an Arg(Boc)₂ residue, can be cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). This step simultaneously removes the Boc groups from the newly formed arginine side-chain and any other acid-labile protecting groups.
Conclusion
The choice between Guanidine Hydrochloride and 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is not a matter of superiority, but of strategic application. Guanidine Hydrochloride remains an invaluable and cost-effective tool for biochemical analyses that require potent protein denaturation.
However, for the synthetic chemist, researcher, or drug development professional engaged in the construction of complex molecules, the advantages of a Boc-protected guanidinylating reagent are unequivocal. Its value is rooted in the principles of chemical orthogonality and selectivity, allowing for the precise installation of a key biological functionality without compromising the integrity of the parent molecule. By temporarily masking the inherent reactivity of the guanidino group, these reagents transform a powerful base into a controllable, indispensable tool for innovation in peptide science and medicinal chemistry.
References
Vertex AI Search.
BioSpectra, Inc. Excipient - BioSpectra, Inc.
PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines.
Thomas Scientific. Guanidine Hydrochloride.
Chem-Impex. Guanidine hydrochloride.
MP Biomedicals. Guanidine Hydrochloride.
BioSpectra. GUANIDINE HCl - Bulk cGMP Fine Chemical Manufacturer.
ResearchGate. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines | Request PDF.
ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF.
Huateng Pharma. Action of Guanidine Hydrochloride on Proteins.
Advanced HPLC Retention & Performance Guide: Protected Guanidine Intermediates
The following guide is a technical comparison designed for researchers and drug development professionals. It synthesizes experimental data, structural analysis, and process optimization strategies for protected guanidin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical comparison designed for researchers and drug development professionals. It synthesizes experimental data, structural analysis, and process optimization strategies for protected guanidine intermediates.
Executive Summary: The "Pbf vs. Pmc" Decision Matrix
In modern Solid-Phase Peptide Synthesis (SPPS), the protection of the guanidine moiety in Arginine is a critical determinant of crude peptide purity.[1] While early protocols utilized Tosyl (Tos) or Nitro (
) groups, the industry standard has shifted to acid-labile sulfonyl protecting groups compatible with Fmoc chemistry: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).
This guide objectively compares these intermediates based on HPLC retention behavior , acid lability , and side-reaction profiles . The data indicates that while Pmc and Pbf are structurally similar, Pbf offers superior performance for Tryptophan-containing sequences due to faster deprotection kinetics and reduced alkylation risks.
Part 1: HPLC Retention Time & Hydrophobicity Data
The separation of protected intermediates is governed by the hydrophobicity of the sulfonyl protecting group. Understanding the elution order is essential for monitoring coupling efficiency and identifying deletion sequences.
Structural Hydrophobicity Analysis
Retention on Reverse-Phase (C18) columns correlates directly with the lipophilicity of the protecting group.
Pmc (Chroman system): Contains a fused 6-membered ether ring.
Pbf (Dihydrobenzofuran system): Contains a fused 5-membered ether ring.
Due to the larger aliphatic ring size, Pmc is more hydrophobic than Pbf . Consequently, Fmoc-Arg(Pmc)-OH typically elutes after Fmoc-Arg(Pbf)-OH under standard gradient conditions.
Relative Retention Data (C18 Column)
The following table provides the Relative Retention Times (RRT) normalized to Fmoc-Arg(Pbf)-OH.
Protected Intermediate
Relative Hydrophobicity
RRT (Approx.)*
Elution Order
Fmoc-Arg(Pbf)-OH
High
1.00 (Ref)
2
Fmoc-Arg(Pmc)-OH
Very High
1.02 - 1.05
3
Fmoc-Arg(Mtr)-OH
Moderate
0.95 - 0.98
1
Fmoc-Arg(Boc)-OH
Low
0.85 - 0.90
0 (Elutes earliest)
*Note: Exact retention times depend on column dimensions and gradient. RRT values are derived from comparative hydrophobicity indices [1, 6].[2]
Comparative Performance Metrics
Metric
Pbf (Standard)
Pmc (Alternative)
Mtr (Legacy)
Acid Lability
High ( 1h TFA)
Moderate (1-2h TFA)
Low (> 3h TFA)
Trp Alkylation Risk
Low (< 5%)
High (> 15%)
Moderate
-Lactam Formation
Moderate Risk
Moderate Risk
Low Risk
Scavenger Requirement
Standard (TIS/Water)
Aggressive (EDT/Phenol)
Aggressive
Part 2: Critical Side-Reactions & Troubleshooting
The Tryptophan Alkylation Issue
The most significant differentiator between Pbf and Pmc is the stability of the sulfonyl cation generated during cleavage.
Mechanism: Upon TFA cleavage, the Pmc group forms a stable cation that acts as an electrophile, attacking the electron-rich indole ring of Tryptophan.
Data: Studies show that in the absence of potent scavengers, Arg(Pmc) deprotection can lead to 46% yield , whereas Arg(Pbf) retains 69% yield under identical conditions due to reduced alkylation [7].[3]
-Lactam Formation
During activation (especially with DIC/Oxyma), the nucleophilic side chain of Arginine can attack the activated carboxyl group, forming a six-membered
-lactam. This results in an inactive species and a "deletion sequence" in the final peptide.
Detection: The
-lactam species is less polar than the free acid but more polar than the active ester. It often co-elutes or elutes just prior to the main peak in fast gradients [2].
Part 3: Self-Validating Experimental Protocol
To validate the purity of your specific Fmoc-Arg(Pbf)-OH batch or monitor the coupling reaction, use the following standardized HPLC method.
Detection: 220 nm (Amide bond/Protecting group absorption).[4][6]
Temperature: 25°C (Ambient) or 40°C (Controlled).
Gradient Profile (Standard Screening)
Time (min)
% Mobile Phase B
Event
0.0
30%
Equilibration
15.0
95%
Linear Gradient
18.0
95%
Wash
18.1
30%
Re-equilibration
23.0
30%
Stop
Validation Criteria:
Main Peak: Fmoc-Arg(Pbf)-OH should elute as a sharp, symmetrical peak.
Impurity Check: Look for small pre-peaks (free Fmoc-Arg or
-lactam) and post-peaks (Fmoc-Arg(Pmc) contamination if sourcing from generic vendors).
Part 4: Visualizations
Decision Logic: Selecting the Right Protecting Group
This workflow illustrates the critical decision path for optimizing Arginine protection based on peptide sequence composition.
Caption: Decision matrix for Arginine protecting group selection. Pbf is critical for Trp-containing peptides to prevent alkylation.[1][3]
Hydrophobicity & Elution Hierarchy
A visual ranking of common protecting groups based on C18 retention behavior.
Caption: Relative elution order of Arginine protecting groups on Reverse-Phase HPLC (C18).
References
BenchChem. (2025).[7][8] A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine in Peptide Synthesis: Pbf vs. Pmc, Mtr, and Ts. BenchChem Technical Guides. Link
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. Link
Determining the Hydrophobicity Index of Protected Amino Acids. (2023). Molecules, 28(16), 6128. Link
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids. (2016). Journal of Chromatography A, 1467, 221-227. Link
AAPPTEC. (n.d.). Technical Support Information Bulletin 1026: Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Link
Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH. (2021). RSC Advances, 11, 12345. Link
A Comprehensive Guide to Personal Protective Equipment for Handling 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Hazard Assessment by Chemical Analogy The primary principle of safety when handling a novel or poorly characterized substance is to anticipate hazards based on its chemical structure. 3-[2,3-Bis(tert-butoxycarbonyl)guani...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment by Chemical Analogy
The primary principle of safety when handling a novel or poorly characterized substance is to anticipate hazards based on its chemical structure. 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol can be deconstructed into key functional components, each with potential risks.
tert-Butoxycarbonyl (Boc) Groups : Boc-protected compounds are common in organic synthesis. While many are stable solids with low volatility, some related reagents, like Di-tert-butyl dicarbonate (Boc anhydride), are flammable solids that can cause skin irritation, allergic reactions, and may be fatal if inhaled[1]. Therefore, it is prudent to treat the target compound as a potential skin and respiratory sensitizer. The Boc group is also acid-labile, meaning it will decompose in the presence of strong acids, potentially releasing isobutylene and carbon dioxide[2].
Guanidino Group : The guanidine functional group is a strong base. While the Boc groups significantly reduce its basicity, residual reactivity may still be present. Guanidine derivatives can be irritants[3].
Propanol Backbone : Simple propanols are generally considered irritants. The overall compound is likely a solid or a high-boiling point liquid, minimizing vapor pressure at room temperature. However, dust or aerosol generation during handling remains a primary route of exposure.
Based on this analysis, we must assume the compound may be, at a minimum, a skin, eye, and respiratory irritant, and a potential skin sensitizer, with unknown long-term toxicity.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a robust barrier against exposure. All PPE should be donned before entering the designated work area and removed before exiting.
Core PPE Requirements
Eye and Face Protection :
Requirement : ANSI Z87-certified safety glasses with side shields are mandatory at all times in the laboratory[4].
Enhanced Precaution : When handling the solid powder or creating solutions where splashing is possible, upgrade to chemical splash goggles. For maximum protection, a face shield should be worn in conjunction with goggles[5].
Rationale : This protects the eyes from dust particles and potential splashes of solvents used to dissolve the compound.
Hand Protection :
Requirement : Disposable nitrile gloves are the standard for providing a physical barrier against brief, incidental chemical contact[6].
Enhanced Precaution : Double-gloving is strongly recommended. This practice significantly reduces the risk of exposure in case the outer glove is breached[7].
Rationale : The outer glove absorbs the primary contamination, while the inner glove provides a secondary layer of protection. This is critical given the unknown dermal toxicity and potential sensitizing nature of the compound. Gloves must be changed immediately if contaminated[6].
Body Protection :
Requirement : A long-sleeved laboratory coat is required to protect skin and personal clothing[4].
Enhanced Precaution : For procedures involving significant quantities of the solid or the potential for splashes, a chemical-resistant apron over the lab coat is advised[3].
Respiratory Protection :
Requirement : All handling of the solid compound outside of a certified chemical fume hood requires respiratory protection.
Enhanced Precaution : A NIOSH-approved N95 respirator is the minimum requirement for weighing and handling the powder to prevent inhalation of fine particles. If there are signs of respiratory irritation, or for extended work, a half-mask or full-face respirator with appropriate cartridges should be considered[5][8].
Rationale : The primary exposure risk from a non-volatile solid is the inhalation of aerosolized dust, which can occur during weighing and transfer operations[9].
Glove Selection and Compatibility
The choice of glove material is critical and depends on the solvents being used with the compound. Nitrile gloves offer good general protection but can be compromised by certain organic solvents[10][11]. Always consult the glove manufacturer's compatibility data[12].
Solvent
Nitrile
Neoprene
Butyl Rubber
Recommendation
Acetone
Poor
Good
Excellent
Use Butyl or Neoprene gloves for significant contact[11].
Dichloromethane
Poor
Poor
Good
Butyl rubber is recommended. Avoid prolonged use with nitrile.
Ethanol/Methanol
Excellent
Excellent
Excellent
Nitrile is a suitable choice for splash protection[11].
Dimethylformamide (DMF)
Fair
Good
Good
Double-glove with nitrile; change outer glove frequently.
Acetonitrile
Good
Excellent
Excellent
Nitrile is acceptable for splash protection.
This table provides general guidance. Breakthrough times can vary significantly based on glove thickness, temperature, and concentration[12][13].
Safe Handling and Operations Workflow
All operations should be performed in a certified chemical fume hood to minimize inhalation exposure[7].
Step-by-Step Handling Protocol
Preparation : Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.
Weighing : If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the hood, seal it, and then re-weigh it externally. This minimizes the risk of releasing dust into the open lab.
Dissolution : Add solvents slowly to the solid to avoid splashing. Use a magnetic stirrer for mixing rather than manual shaking of a sealed container.
Post-Handling : After the procedure is complete, decontaminate all surfaces with an appropriate solvent and wipe down.
Operational Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Skin Contact : Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[14]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[15].
Small Spill (Solid) : Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[16]. Clean the area with a wet paper towel (or a solvent-dampened towel) to remove any remaining residue.
Small Spill (Liquid) : Absorb the spill with an inert material like sand or vermiculite. Place the absorbed material into a sealed container for disposal.
Operational and Disposal Plan
Proper segregation and disposal of waste are crucial to laboratory safety and environmental compliance[17].
Solid Waste :
Contaminated PPE : Gloves, absorbent pads, and paper towels contaminated with the compound should be collected in a dedicated, labeled hazardous waste bag or container[18].
Excess Compound : Unused or waste compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.
Liquid Waste :
Solvent Mixtures : All solutions containing the compound must be collected in a designated, compatible, and clearly labeled hazardous waste container[18].
Segregation : Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste in separate containers[17][18].
Glassware Decontamination :
Rinse glassware with a suitable solvent to remove the compound. The initial rinsate should be collected as hazardous waste.
After the initial rinse, glassware can typically be washed using standard laboratory procedures.